molecular formula C11H14N2O B1580576 4-Methyl-3-phenylpiperazin-2-one CAS No. 5368-20-7

4-Methyl-3-phenylpiperazin-2-one

Cat. No. B1580576
CAS RN: 5368-20-7
M. Wt: 190.24 g/mol
InChI Key: KUVJOLVZDVEQGN-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylpiperazin-2-one is a chemical compound with the CAS Number: 5368-20-7 . It has a molecular weight of 190.24 .


Synthesis Analysis

The synthesis of piperazine derivatives, which 4-Methyl-3-phenylpiperazin-2-one is a part of, has been a topic of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-phenylpiperazin-2-one is represented by the linear formula C11H14N2O . More detailed structural analysis would require specific experimental data or computational modeling .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-3-phenylpiperazin-2-one include a boiling point of 367.2°C at 760 mmHg .

Scientific Research Applications

Binding Affinity and Receptor Interaction

4-Methyl-3-phenylpiperazin-2-one derivatives have been explored in various studies for their binding affinity to specific receptors. These compounds have been synthesized and evaluated due to their affinity for dopamine, serotonin, and adrenergic receptor subtypes. Specific derivatives have shown high affinities and selectivities for D4 dopamine receptors, indicating their potential in studying receptor interactions and possibly developing receptor-targeted therapies. For instance, certain derivatives displayed substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests, resulting in significant EC50 values (Enguehard-Gueiffier et al., 2006).

Antimicrobial and Antiproliferative Activities

Compounds related to 4-Methyl-3-phenylpiperazin-2-one have also been studied for their antimicrobial and antiproliferative properties. For instance, 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole and its derivatives demonstrated significant activity against Mycobacterium tuberculosis and atypical mycobacteria, with some derivatives showing activity levels better than existing drugs like streptomycin (Biava et al., 2008). Additionally, 4-acylpyrazolon-5-ato-dihalotin(IV) complexes have been synthesized and characterized, showing in vitro antiproliferative tests on human melanoma cell lines, indicating their potential in cancer treatment research (Pettinari et al., 2006).

Neuropharmacological Applications

Various studies have explored the neuropharmacological potential of 4-Methyl-3-phenylpiperazin-2-one derivatives. Arylpiperazine derivatives have been identified as high-affinity 5-HT1A serotonin ligands, indicating their potential in developing treatments for neurological disorders. Compounds with specific structural characteristics have shown high affinity for 5-HT1A sites, suggesting their utility in studying serotonin-related functions and possibly in the development of therapeutic agents for conditions related to serotonin dysregulation (Glennon et al., 1988).

Safety And Hazards

The safety data sheet for a related compound, 1-Methyl-3-phenylpiperazine, indicates that it causes skin irritation and serious eye damage. It is also harmful if swallowed or in contact with skin . Similar precautions may be necessary for 4-Methyl-3-phenylpiperazin-2-one, but specific safety data for this compound is not available in the retrieved sources.

Future Directions

The future directions for research on 4-Methyl-3-phenylpiperazin-2-one and related compounds could involve further exploration of their synthesis methods , investigation of their potential biological activities , and development of predictive models for their reactions .

properties

IUPAC Name

4-methyl-3-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-8-7-12-11(14)10(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVJOLVZDVEQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290687
Record name 4-methyl-3-phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-phenylpiperazin-2-one

CAS RN

5368-20-7
Record name 5368-20-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-3-phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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